molecular formula C11H16FN5 B11746535 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1856087-15-4

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11746535
CAS No.: 1856087-15-4
M. Wt: 237.28 g/mol
InChI Key: SXISYHAPGQQSJS-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling reaction: The final step involves coupling the fluorinated pyrazole with another pyrazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorine atom, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-fluoropyrazole
  • 1,5-dimethyl-3-fluoropyrazole
  • N-methyl-5-fluoropyrazole

Uniqueness

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methyl and fluorine groups can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

1856087-15-4

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2/h6,13H,5H2,1-4H3

InChI Key

SXISYHAPGQQSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

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